molecular formula C32H37N2NaO8S2 B12331386 sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

Cat. No.: B12331386
M. Wt: 664.8 g/mol
InChI Key: WBMXXQYLCXUAFF-UHFFFAOYSA-M
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Description

Sulfo-Cyanine5 carboxylic acid is a water-soluble dye belonging to the cyanine family. It is primarily used for labeling peptides, proteins, and oligonucleotides in fluorescence imaging and other fluorescence-based biochemical analyses. This compound is known for its high photostability, broad pH tolerance, and excellent aqueous solubility, making it a versatile tool in various scientific applications .

Properties

Molecular Formula

C32H37N2NaO8S2

Molecular Weight

664.8 g/mol

IUPAC Name

sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C32H38N2O8S2.Na/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1

InChI Key

WBMXXQYLCXUAFF-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cyanine5 carboxylic acid is synthesized through a series of chemical reactions involving the condensation of indole derivatives with reactive intermediates. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of Sulfo-Cyanine5 carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine5 carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include labeled peptides, proteins, and oligonucleotides, which are used in various fluorescence-based assays and imaging techniques .

Scientific Research Applications

Sulfo-Cyanine5 carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Sulfo-Cyanine5 carboxylic acid exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the detection and visualization of labeled molecules. The molecular targets include peptides, proteins, and nucleic acids, which are labeled through covalent conjugation. The pathways involved include energy transfer and fluorescence resonance energy transfer (FRET), enabling the study of molecular interactions and dynamics .

Comparison with Similar Compounds

Similar Compounds

  • Sulfo-Cyanine3 carboxylic acid
  • Sulfo-Cyanine7 carboxylic acid
  • Cy5 carboxylic acid

Uniqueness

Sulfo-Cyanine5 carboxylic acid is unique due to its high photostability, broad pH tolerance, and excellent aqueous solubility. Compared to other cyanine dyes, it offers superior performance in fluorescence imaging and biochemical assays, making it a preferred choice for many researchers .

Biological Activity

Overview

Sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate, commonly referred to as Sulfo-Cyanine5 carboxylic acid, is a water-soluble dye belonging to the cyanine family. This compound is primarily utilized in fluorescence imaging and biochemical analyses due to its high photostability and excellent aqueous solubility. The molecular formula of this compound is C32H37N2NaO8S2C_{32}H_{37}N_2NaO_8S_2 with a molecular weight of 664.8 g/mol .

Fluorescence Labeling

Sulfo-Cyanine5 is widely recognized for its application in labeling peptides, proteins, and oligonucleotides. The compound's ability to fluoresce under specific wavelengths makes it an invaluable tool in various biological assays. Its photostability allows for prolonged imaging sessions without significant loss of signal intensity, which is crucial for accurate data collection in fluorescence microscopy and flow cytometry .

The biological activity of Sulfo-Cyanine5 can be attributed to its structure that facilitates strong interactions with biological molecules. The sulfonate groups enhance solubility in aqueous environments while the indole moiety contributes to the compound's fluorescent properties. This combination allows for effective binding to target biomolecules, enabling visualization and tracking in live-cell imaging applications.

Research Findings

Research has demonstrated that Sulfo-Cyanine5 can be used in various experimental setups:

  • Cellular Imaging : Studies have shown that Sulfo-Cyanine5 can effectively label cellular components for imaging purposes. For instance, it has been used to track the localization of proteins within cells over time .
  • In Vivo Applications : In vivo studies have illustrated the potential of this compound in monitoring biological processes such as tumor growth and response to therapies through non-invasive imaging techniques .
  • Comparative Studies : Comparative analyses with other fluorescent dyes have indicated that Sulfo-Cyanine5 exhibits superior stability and brightness, making it preferable for long-term studies .

Data Table: Comparison of Fluorescent Dyes

PropertySulfo-Cyanine5Other Dyes (e.g., FITC)
PhotostabilityHighModerate
SolubilityExcellent in waterVariable
Emission Wavelength650 nm520 nm
Quantum YieldHighLower

Case Study 1: Protein Localization

In a study aimed at understanding protein localization within cancer cells, researchers utilized Sulfo-Cyanine5 to label a specific oncogene product. The results revealed distinct patterns of localization that correlated with cellular proliferation rates, underscoring the dye's utility in cancer research .

Case Study 2: Drug Delivery Monitoring

Another significant application involved monitoring drug delivery systems using Sulfo-Cyanine5-labeled nanoparticles. This study demonstrated how the dye enabled real-time tracking of nanoparticle distribution in vivo, providing insights into pharmacokinetics and therapeutic efficacy .

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